REACTION_CXSMILES
|
[CH:1]1[CH:2]=[CH:3][C:4]([CH2:7][CH2:8][NH:9][NH2:10])=[CH:5][CH:6]=1.C(O[CH:14]=[C:15]([C:21]([CH3:23])=O)[C:16]([O:18]CC)=[O:17])C>>[CH3:23][C:21]1[C:15]([C:16]([OH:18])=[O:17])=[CH:14][N:9]([CH2:8][CH2:7][C:4]2[CH:5]=[CH:6][CH:1]=[CH:2][CH:3]=2)[N:10]=1
|
Name
|
|
Quantity
|
15 g
|
Type
|
reactant
|
Smiles
|
C=1C=CC(=CC1)CCNN
|
Name
|
|
Quantity
|
12 g
|
Type
|
reactant
|
Smiles
|
C(C)OC=C(C(=O)OCC)C(=O)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
By the reaction and treatment in the same manner as
|
Type
|
CUSTOM
|
Details
|
the residue was recrystallized from a mixed solvent of ethyl acetate-diisopropyl ether
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Name
|
|
Type
|
product
|
Smiles
|
CC1=NN(C=C1C(=O)O)CCC1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.5 g | |
YIELD: CALCULATEDPERCENTYIELD | 37.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |